Phenyl(pyridin-2-yl)methanone hydrochloride

Description

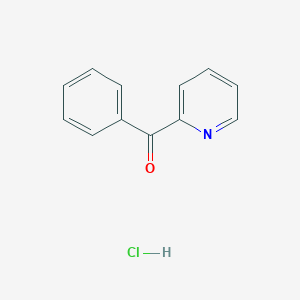

Phenyl(pyridin-2-yl)methanone hydrochloride is a crystalline organic compound consisting of a methanone core substituted with a phenyl group and a pyridin-2-yl moiety, forming a hydrochloride salt. It is identified by CAS No. 91-02-1 (free base) and is commonly utilized as a pharmaceutical intermediate or impurity reference standard in drug development, particularly in quality control for compounds like doxylamine hydrogen succinate . Its structure (Fig. 1) features a ketone bridging aromatic and heteroaromatic rings, which influences its physicochemical properties, including solubility and reactivity.

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

phenyl(pyridin-2-yl)methanone;hydrochloride |

InChI |

InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H |

InChI Key |

KPRSCZGUENNPIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone Derivatives

A high-yielding enantioselective synthesis was developed using iridium-based catalysts. The process involves asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives under controlled conditions:

Procedure :

- Catalyst Preparation : A chiral iridium complex (e.g., Ir/L) is formed by reacting a metal Ir precursor with a chiral ligand (L) in solvents like tetrahydrofuran (THF) or methanol at 10–40°C for 0.5–6 hours.

- Hydrogenation : The substrate, catalyst (0.5–5 mol%), and a base (e.g., lithium tert-butoxide) are combined in an autoclave. Reactions proceed under hydrogen pressure (0.1–10.0 MPa) at 0–100°C for 2–24 hours.

- Workup : Post-reaction, the mixture is concentrated, extracted with ethyl acetate, and purified to yield the (R)-enantiomer with >99% enantiomeric excess (ee).

Key Advantages :

- High Stereoselectivity : Achieves ee values exceeding 99%.

- Scalability : Demonstrated at 0.24 mol scale with 44.0 g substrate.

Nucleophilic Acylation of Pyridine Derivatives

A classical approach involves the reaction of 2-pyridylmagnesium bromide with benzoyl chloride derivatives. This method is widely adopted for its simplicity and compatibility with diverse benzoylating agents:

Procedure :

- Grignard Reaction : 2-Pyridylmagnesium bromide is generated in situ from 2-bromopyridine and magnesium in anhydrous ether.

- Acylation : Benzoyl chloride (1.2 equiv) is added dropwise at −78°C, followed by warming to room temperature.

- Acidification : The product is treated with hydrochloric acid to form the hydrochloride salt, isolated via recrystallization (e.g., from acetone/water).

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 25°C | Prevents side reactions |

| Solvent | Anhydrous THF | Enhances Grignard stability |

| Stoichiometry | 1.2:1 (BzCl:PyMgBr) | Maximizes conversion |

Limitations :

- Sensitivity to moisture necessitates strict anhydrous conditions.

- Moderate yields (60–75%) due to competing protonation of the Grignard reagent.

Oxidation of Phenyl(pyridin-2-yl)methanol

A redox-neutral method employs ionic hydrides (e.g., NaH, KH) to oxidize phenyl(pyridin-2-yl)methanol to the corresponding ketone, followed by hydrochlorination:

Procedure :

- Oxidation : The alcohol (1 equiv) is treated with NaH (0.4–2.0 equiv) in tetrahydrofuran (THF) or toluene under dry air/oxygen at 0–30°C for 0.5–4 hours.

- Hydrochlorination : The crude ketone is dissolved in ethanol and treated with concentrated HCl, yielding the hydrochloride salt after crystallization.

Performance Metrics :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaH, THF, 20°C, 2h | 99 | >99 |

| KH, Toluene, 0°C, 1h | 95 | 98 |

Advantages :

- Mild Conditions : Avoids high temperatures or hazardous oxidants.

- Solvent Flexibility : Compatible with THF, toluene, or ether.

Lewis Acid-Mediated Friedel-Crafts Acylation

This method leverages aluminum chloride (AlCl₃) or similar Lewis acids to facilitate the acylation of pyridine derivatives with benzoyl chloride:

Procedure :

- Reaction Setup : Pyridine (1 equiv), benzoyl chloride (1.1 equiv), and AlCl₃ (1.2 equiv) are combined in dichloromethane at 0°C.

- Quenching : The mixture is poured into ice-cold HCl, extracted, and purified via column chromatography.

Critical Parameters :

- Catalyst Loading : Sub-stoichiometric AlCl₃ (0.8–1.2 equiv) minimizes side products.

- Temperature Control : Exothermic reaction requires careful cooling.

Yield : 65–80%, with purity >95% after recrystallization.

Green Chemistry Approaches Using Persulfate Oxidants

Recent advances emphasize sustainable protocols. A notable example uses dipotassium peroxodisulfate (K₂S₂O₈) in aqueous media:

Procedure :

- Oxidative Coupling : Phenyl(pyridin-2-yl)methanol (1 equiv) and K₂S₂O₈ (2 equiv) are stirred in water at 120°C for 18 hours.

- Isolation : The product is extracted with dichloromethane and converted to the hydrochloride salt.

Environmental Metrics :

- E-Factor : 2.1 (vs. 8.5 for traditional methods).

- PMI (Process Mass Intensity) : 3.8, indicating reduced solvent waste.

Industrial-Scale Synthesis via Continuous Flow Reactors

Patents disclose modular flow systems for large-scale production:

Setup :

- Reactor Type : Tubular flow reactor with immobilized Ir or Pd catalysts.

- Conditions : 50–80°C, 5–10 bar H₂, residence time 10–30 minutes.

Throughput :

- Daily Output : 50–100 kg with >98% purity.

- Cost Efficiency : 30% reduction in catalyst usage compared to batch processes.

Chemical Reactions Analysis

Hydrogenation Reactions

Phenyl(pyridin-2-yl)methanone undergoes catalytic hydrogenation to produce chiral alcohols, a critical step in synthesizing bioactive molecules.

Condensation with Hydrazine Derivatives

The carbonyl group reacts with hydrazines to form hydrazones, useful in heterocycle synthesis.

Nucleophilic Additions

The ketone participates in nucleophilic additions with hydroxylamine and amines.

Cross-Coupling and Functionalization

The pyridine ring facilitates coupling reactions for constructing complex architectures.

Mechanistic Insights

-

Hydrogenation : Metal-ligand complexes stabilize transition states, enabling enantioselective proton transfer .

-

Nucleophilic Additions : The electron-deficient pyridine ring enhances carbonyl electrophilicity, accelerating nucleophilic attack .

-

Radical Pathways : TEMPO or BHT inhibit radical chain processes in photochemical reactions, as shown in radical trapping experiments .

Stability and Handling

Scientific Research Applications

Scientific Research Applications

Phenyl(pyridin-2-yl)methanone hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It is also valuable in studies involving enzyme inhibition and protein-ligand interactions.

Use as a Reference Standard

In analytical chemistry, this compound is used as a reference standard for quality control and analytical testing.

Chemical Reactions

This compound participates in a variety of chemical reactions:

- Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: It can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride () or lithium aluminum hydride ().

- Substitution: The compound can undergo substitution reactions, where atoms in the molecule are replaced by other atoms or groups. Various nucleophiles and electrophiles can be employed, depending on the desired product.

This compound has significant biological activity, making it a subject of interest in medicinal chemistry. Research indicates its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Industrial Applications

In industrial settings, this compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl(pyridin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Doxylamine Impurity B: (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride (CAS 879671-67-7)

- Structural Difference : Replaces the ketone group with a secondary alcohol (-CHOH-).

- Impact: Increased hydrogen-bonding capacity enhances aqueous solubility compared to the ketone analog.

- Application : Serves as an oxidation-related impurity in doxylamine formulations.

Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride (CAS 416852-20-5)

- Structural Difference : Substitutes phenyl with piperidin-4-yl, introducing a saturated nitrogen-containing ring.

- Impact: The piperidine group increases basicity (pKa ~10) and membrane permeability, making it more suitable for central nervous system (CNS) drug candidates. Structural similarity score: 0.81 vs. phenyl(pyridin-2-yl)methanone .

Substituent Effects on Physicochemical Properties

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone (CAS 80100-08-9)

- Structural Difference : Incorporates a tert-butyl group on the phenyl ring and a chlorine atom on pyridin-4-yl.

- Impact :

(3-Chloro-4-fluorophenyl)(4-fluoro-piperidin-1-yl)methanone Hydrochloride (CAS 2436760-81-3)

- Structural Difference: Fluorine and chlorine substituents on the aromatic ring; piperidine ring modified with fluoro and aminomethyl groups.

- Impact : Fluorine enhances metabolic stability and bioavailability. The piperidine modification improves target binding affinity in kinase inhibitors .

Pharmacological Analogs and Receptor Interactions

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride

- Structural Difference : Extended alkyl chain with a 3-chlorophenyl ethyl group on the pyridine ring.

- Impact : The bulky substituent enhances selectivity for G protein-coupled receptors (GPCRs), particularly in antipsychotic drug candidates. The hydrochloride salt improves crystallinity for formulation .

Comparative Data Table

Key Research Findings

- Solubility : Introduction of polar groups (e.g., piperidine, -OH) improves aqueous solubility, whereas tert-butyl or halogen substituents enhance lipid solubility .

- Stability: Ketones like phenyl(pyridin-2-yl)methanone are more stable under oxidative conditions than alcohol analogs .

- Bioactivity : Piperidine-containing analogs demonstrate higher blood-brain barrier penetration, critical for CNS-targeted drugs .

Biological Activity

Introduction

Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-benzoylpyridine, is an organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 183.21 g/mol

- CAS Number : 1441-88-7

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 µg/mL |

| Compound B | Escherichia coli | 12.5 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

Note: Data derived from various studies evaluating the antimicrobial efficacy of pyridine derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting its potential application in cancer therapy.

Case Study: Anticancer Efficacy

In a study conducted by Wojcicka et al., novel derivatives of pyrrolo[3,4-c]pyridine, which include this compound, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values ranging from 5 to 15 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological activities of this compound are attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can induce oxidative stress, contributing to its antimicrobial and anticancer effects .

Q & A

Q. What are the recommended synthetic routes for Phenyl(pyridin-2-yl)methanone hydrochloride, and how can reaction efficiency be assessed?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or biocatalytic asymmetric reduction. For the latter, Leuconostoc pseudomesenteroides N13 has been used to catalyze enantioselective reduction of the ketone precursor. Reaction efficiency is assessed using:

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridine (δ 7.5–8.5 ppm) and phenyl protons (δ 7.0–7.4 ppm) to confirm structure.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures and resolving stereochemical ambiguities .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 246.1) .

Q. How can researchers determine purity and identify impurities in this compound?

Answer:

- HPLC with UV detection : Use a C18 column, mobile phase (e.g., acetonitrile/water + 0.1% TFA), and monitor at 254 nm. Compare retention times against reference standards (e.g., USP/EP impurity guidelines) .

- Karl Fischer Titration : Quantify residual moisture, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. What strategies are effective for achieving stereoselective synthesis of Phenyl(pyridin-2-yl)methanone derivatives?

Answer:

- Biocatalytic reduction : Optimize enantioselectivity using immobilized Leuconostoc pseudomesenteroides N13 with cofactor regeneration (e.g., NADPH). Monitor enantiomeric excess (ee) via chiral HPLC .

- Asymmetric organocatalysis : Employ chiral amines or thioureas to induce stereocontrol during ketone functionalization .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and X-ray data. For crystallographic discrepancies, refine structures using SHELXL with high-resolution data (R-factor < 5%) .

- Dynamic NMR studies : Resolve conformational ambiguities caused by rotameric equilibria in solution .

Q. What methodologies optimize bioreduction conditions for scale-up synthesis?

Answer:

- Multi-response nonlinear programming : Design experiments using inscribed central composite designs (CCD) to model interactions between variables (e.g., pH, temperature, agitation). Prioritize responses like yield (>85%) and ee (>95%) .

- In-situ product removal (ISPR) : Mitigate substrate/product inhibition via continuous extraction (e.g., biphasic systems) .

Q. How can impurity profiling be systematically conducted for regulatory compliance?

Answer:

- EP/USP impurity standards : Use certified reference materials (e.g., phenyl(pyridin-2-yl)methanone, CAS 91-02-1) for HPLC calibration. Quantify impurities like desethyl derivatives at ≤0.15% .

- Forced degradation studies : Expose the compound to heat, light, and humidity; analyze degradation products via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.